molecular formula C13H13ClN4O2 B10946945 4-{[(4-chlorophenyl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide

4-{[(4-chlorophenyl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10946945
M. Wt: 292.72 g/mol
InChI Key: YXHCGSQJGGAPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzoyl group, an ethyl group, and a pyrazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 1-ethyl-1H-pyrazole-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

4-[(4-Chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic acid: Shares the chlorobenzoyl group but lacks the pyrazole ring and ethyl group.

    4-Chlorobenzoyl chloride: Similar structure but more reactive due to the presence of the acyl chloride group.

    1-Ethyl-1H-pyrazole-3-carboxamide: Contains the pyrazole ring and ethyl group but lacks the chlorobenzoyl group.

Uniqueness

4-[(4-Chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide is unique due to the combination of the chlorobenzoyl group, ethyl group, and pyrazole ring

Properties

Molecular Formula

C13H13ClN4O2

Molecular Weight

292.72 g/mol

IUPAC Name

4-[(4-chlorobenzoyl)amino]-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H13ClN4O2/c1-2-18-7-10(11(17-18)12(15)19)16-13(20)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3,(H2,15,19)(H,16,20)

InChI Key

YXHCGSQJGGAPQU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.